N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide
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Overview
Description
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide is a chemical compound with the molecular formula C12H12FNO2 and a molecular weight of 221.231 g/mol. This compound features an oxetane ring, a fluorophenyl group, and a prop-2-enamide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide typically involves the reaction of 4-fluorophenyl oxetan-3-yl methanamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-Fluorophenyl)oxetan-3-yl]methanamine
- N-[3-(4-Fluorophenyl)oxetan-3-yl]butanamide
- N-[3-(4-Fluorophenyl)oxetan-3-yl]propanamide
Uniqueness
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxetane ring and the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)oxetan-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-11(15)14-12(7-16-8-12)9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPOTZKUONOBGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(COC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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